4-[3,5-bis(4-aminophenyl)-2,4,6-trimethylphenyl]aniline 4-[3,5-bis(4-aminophenyl)-2,4,6-trimethylphenyl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13772432
InChI: InChI=1S/C27H27N3/c1-16-25(19-4-10-22(28)11-5-19)17(2)27(21-8-14-24(30)15-9-21)18(3)26(16)20-6-12-23(29)13-7-20/h4-15H,28-30H2,1-3H3
SMILES: CC1=C(C(=C(C(=C1C2=CC=C(C=C2)N)C)C3=CC=C(C=C3)N)C)C4=CC=C(C=C4)N
Molecular Formula: C27H27N3
Molecular Weight: 393.5 g/mol

4-[3,5-bis(4-aminophenyl)-2,4,6-trimethylphenyl]aniline

CAS No.:

Cat. No.: VC13772432

Molecular Formula: C27H27N3

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

4-[3,5-bis(4-aminophenyl)-2,4,6-trimethylphenyl]aniline -

Specification

Molecular Formula C27H27N3
Molecular Weight 393.5 g/mol
IUPAC Name 4-[3,5-bis(4-aminophenyl)-2,4,6-trimethylphenyl]aniline
Standard InChI InChI=1S/C27H27N3/c1-16-25(19-4-10-22(28)11-5-19)17(2)27(21-8-14-24(30)15-9-21)18(3)26(16)20-6-12-23(29)13-7-20/h4-15H,28-30H2,1-3H3
Standard InChI Key SMPAQHJLSWWJPK-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C(=C1C2=CC=C(C=C2)N)C)C3=CC=C(C=C3)N)C)C4=CC=C(C=C4)N
Canonical SMILES CC1=C(C(=C(C(=C1C2=CC=C(C=C2)N)C)C3=CC=C(C=C3)N)C)C4=CC=C(C=C4)N

Introduction

4-[3,5-bis(4-aminophenyl)-2,4,6-trimethylphenyl]aniline is an organic compound belonging to the class of aromatic amines. It features a complex molecular structure with multiple aromatic rings and amino groups, contributing to its chemical properties and applications in fields such as dye synthesis and polymer chemistry.

Synthesis and Preparation

The synthesis of 4-[3,5-bis(4-aminophenyl)-2,4,6-trimethylphenyl]aniline typically involves several steps, starting from simpler precursors like 2,4,6-trimethylaniline and various substituted anilines. The process often includes coupling reactions to introduce additional phenyl groups into the structure.

Precursors and Reactions

  • 2,4,6-Trimethylaniline: This compound is a precursor and is prepared by selective nitration of mesitylene followed by reduction of the nitro group to the aniline .

  • Coupling Reactions: These are crucial for introducing additional phenyl groups, enhancing the compound's complexity and functionality.

Applications and Significance

4-[3,5-bis(4-aminophenyl)-2,4,6-trimethylphenyl]aniline is significant in various applications due to its electron-rich nature:

  • Dye Synthesis: The electron-donating ability of the amino groups affects the color properties and stability of dyes produced from this compound.

  • Polymer Chemistry: It serves as a valuable additive in polymer synthesis, contributing to the development of materials with specific properties.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC27H27N3
Molecular Weight393.5 g/mol

Research Findings and Future Directions

Recent research highlights the potential of aromatic amines like 4-[3,5-bis(4-aminophenyl)-2,4,6-trimethylphenyl]aniline in advanced materials and chemical synthesis. Future studies may focus on optimizing synthesis routes and exploring new applications in fields such as electronics and biotechnology.

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